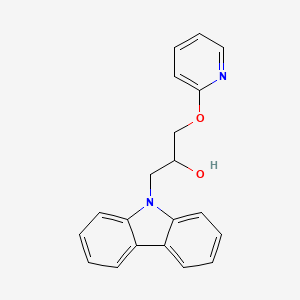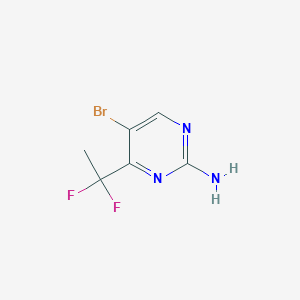
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is a chemical compound that is used for scientific research purposes1. Its unique properties make it suitable for various applications, including drug discovery and organic chemistry1.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been reported2. These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity2. However, specific synthesis methods for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies34. However, specific structural data for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.
Chemical Reactions Analysis
There are reports of various chemical reactions involving similar compounds56. However, specific reaction analysis for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported910. However, specific properties for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
A study by Afrough et al. (2019) introduced a methodology for synthesizing derivatives with structural relations to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These compounds were evaluated for their antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents.
Chemoselective Synthesis and Biological Activities
An efficient synthesis method for creating 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing compounds closely related to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, was described by Aquino et al. (2015). This method emphasizes the versatility of bromo- and fluoro-substituted pyrimidines in heterocyclic chemistry, offering environmentally friendly and high-yield synthesis options for compounds with potential biological activities.
Antiproliferative Activity
Research by Atapour-Mashhad et al. (2017) focused on synthesizing pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, starting from structurally similar compounds to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These derivatives were assessed for their antiproliferative activity against cancer cell lines, demonstrating the potential of such compounds in cancer research.
Novel Pyridine-Based Derivatives for Biological Activities
A palladium-catalyzed Suzuki cross-coupling reaction was employed by Ahmad et al. (2017) to synthesize novel pyridine derivatives from compounds similar to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. The study explored the chemical reactivity, potential as chiral dopants for liquid crystals, and biological activities of these derivatives, indicating a broad spectrum of possible applications for related compounds.
Safety And Hazards
The safety and hazards associated with similar compounds have been discussed in the literature11. However, specific safety and hazard information for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.
Direcciones Futuras
The future directions for similar compounds have been discussed in the literature612. However, specific future directions for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine”. Further research and analysis would be required for a more detailed understanding.
Propiedades
IUPAC Name |
5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWACLTXVRPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1Br)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

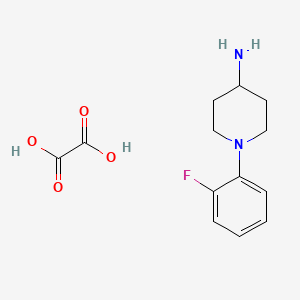
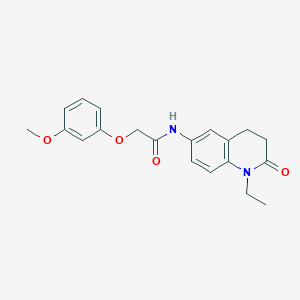
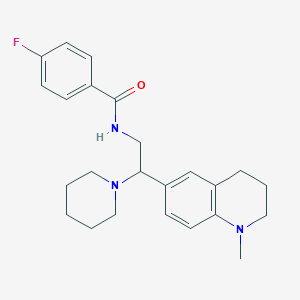
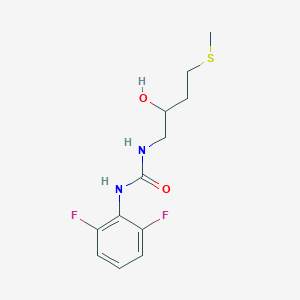
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
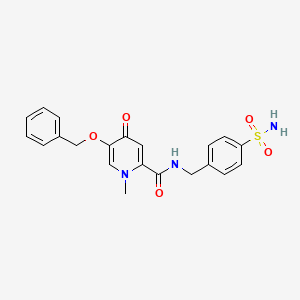
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
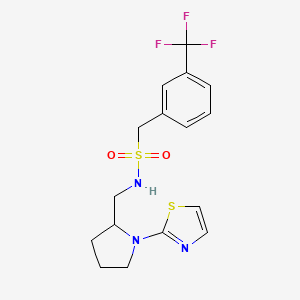
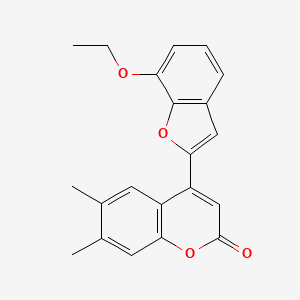
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
